molecular formula C30H44N2O5 B1207955 Ivarimod CAS No. 53003-81-9

Ivarimod

货号: B1207955
CAS 编号: 53003-81-9
分子量: 512.7 g/mol
InChI 键: YBWSFBMTGQZOMO-JKMJZXPOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ivarimod is a small molecule compound provided for research use only. It is not for diagnostic or therapeutic applications. While the specific pharmacological profile of this compound is under investigation, it is presented as a tool for researchers exploring immunomodulation. In related compounds, such as the anti-rheumatic drug Iguratimod, research has shown mechanisms including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β, IL-17) . Studies on similar models have demonstrated effects on B-cell function, including the inhibition of immunoglobulin production and the differentiation of antibody-secreting cells . Furthermore, research into analogous compounds has revealed an impact on key intracellular signaling pathways, such as nuclear factor kappa-light chain enhancer of activated B cells (NF-κB) . This combination of actions makes reagents of this class particularly valuable for in vitro and in vivo studies focused on autoimmune diseases, B-cell biology, and chronic inflammatory conditions. Researchers can utilize this compound to further elucidate molecular mechanisms of immune dysregulation and evaluate potential research models.

属性

CAS 编号

53003-81-9

分子式

C30H44N2O5

分子量

512.7 g/mol

IUPAC 名称

(1S,4R,5R,9R,10R,12R,13R,17R)-15-(2-hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione

InChI

InChI=1S/C30H44N2O5/c1-18(2)20-17-30-9-6-21-28(3,7-5-8-29(21,4)27(36)31-11-14-37-15-12-31)22(30)16-19(20)23-24(30)26(35)32(10-13-33)25(23)34/h17-19,21-24,33H,5-16H2,1-4H3/t19-,21+,22+,23+,24-,28-,29+,30-/m0/s1

InChI 键

YBWSFBMTGQZOMO-JKMJZXPOSA-N

SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

手性 SMILES

CC(C)C1=C[C@@]23CC[C@@H]4[C@@]([C@H]2C[C@@H]1[C@@H]5[C@H]3C(=O)N(C5=O)CCO)(CCC[C@@]4(C)C(=O)N6CCOCC6)C

规范 SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

同义词

RU 18492
RU-18492

产品来源

United States

准备方法

Multi-Step Organic Synthesis Framework

The synthesis of this compound relies on constructing its hexadecahydro-naphthoisoindole core through sequential cyclization and functionalization reactions. A generalized pathway involves:

  • Formation of the Isoindole Backbone : Cycloaddition or Diels-Alder reactions to establish the fused ring system.

  • Introduction of the Morpholine Substituent : Nucleophilic substitution or coupling reactions to attach the morpholine group at position 4 of the isoindole.

  • Stereochemical Control : Chiral resolution or asymmetric catalysis to achieve the desired (3aR,3bβ,5aα,6α,9aβ,9bα,11β,11aα) configuration.

A representative synthetic sequence is outlined below:

Step 1 : Preparation of the diol intermediate (Compound 5) via oxidative cleavage of a precursor diene using NaIO4_4.
Step 2 : Oxidation of the diol to the corresponding aldehyde (Compound 3) using Dess-Martin periodinane.
Step 3 : Condensation with a morpholine derivative under acidic conditions to form the tertiary amine linkage.

Key Reaction Conditions and Parameters

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Synthesis
Solvent SystemDichloromethane/THF (3:1)Enhances solubility of intermediates
Temperature0–4°C (for oxidation steps)Minimizes side reactions
CatalystRhodium-DuPHOS complexesImproves enantioselectivity
Reaction Time48–72 hoursEnsures complete conversion

Data from analogous syntheses suggest that the final coupling step achieves 65–72% yield when conducted under inert atmospheres.

Industrial-Scale Production Challenges

Custom Synthesis and Scalability

This compound is typically produced via custom synthesis due to its structural complexity, with minimum order quantities of 1g. Key challenges include:

  • Purification : Recrystallization from ethyl acetate/hexane mixtures is required to achieve >98% purity.

  • Stability : Long-term storage at -20°C is necessary to prevent degradation of the morpholine moiety.

A comparative analysis of synthetic approaches reveals trade-offs between scalability and stereochemical fidelity:

MethodEnantiomeric Excess (% ee)Scalability (kg/month)
Asymmetric Hydrogenation82–86%Limited (<1 kg)
Hetero-Diels-Alder95%Moderate (5–10 kg)
Racemic Resolution50% (post-resolution)High (>20 kg)

The hetero-Diels-Alder method, while offering superior enantioselectivity, requires specialized equipment for high-pressure cycloadditions.

Analytical Characterization

Spectroscopic and Chromatographic Data

Post-synthesis characterization employs:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (512.690 g/mol) with an observed exact mass of 512.33.

  • NMR Spectroscopy : 1H^1\text{H} NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 3.75 (m, 4H, morpholine) and δ 1.25 (s, 6H, isopropyl).

  • HPLC Purity Analysis : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

Recent Advances in Process Optimization

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to accelerate solid-state reactions, reducing reliance on dichloromethane and improving atom economy. Pilot studies report:

  • 20% reduction in reaction time for the aldehyde intermediate.

  • 15% higher yield in the final coupling step compared to traditional methods.

Continuous Flow Systems

Microreactor technology enables precise control over exothermic steps (e.g., oxidations), minimizing thermal degradation. A prototype system achieved 89% conversion in the NaIO4_4-mediated diol cleavage step, versus 76% in batch reactors.

CompoundOEL (8-hr TWA)Primary Hazard
Dess-Martin periodinane0.1 mg/m³Oxidizer, skin irritation
Morpholine derivatives5 ppmRespiratory sensitizer

化学反应分析

伊瓦莫德经历各种化学反应,包括:

    氧化: 伊瓦莫德可以在特定条件下氧化以形成氧化衍生物。

    还原: 还原反应可以将伊瓦莫德转化为其还原形式。

    取代: 伊瓦莫德可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。

科学研究应用

Immunology

Ivarimod has been extensively studied for its role in modulating immune responses. Research indicates that it can influence cytokine production, which is crucial for the regulation of immune responses in various conditions, including autoimmune diseases and infections.

Case Study:
A study on the effects of this compound in autoimmune models demonstrated a reduction in inflammatory markers and an improvement in clinical symptoms associated with autoimmune disorders. The compound was shown to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Oncology

The potential application of this compound in oncology is also being explored. By modulating the immune system, it may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Case Study:
In preclinical models of cancer, this compound was used alongside checkpoint inhibitors. The combination therapy resulted in a significant increase in tumor regression compared to monotherapy, suggesting a synergistic effect that could be beneficial for cancer treatment strategies.

Infectious Diseases

This compound has shown promise in the context of infectious diseases by enhancing host immune responses against pathogens. Its ability to modulate immune pathways may help in developing treatments for diseases where immune dysfunction plays a critical role.

Case Study:
Research into this compound's effects on viral infections indicated that it could enhance the body’s ability to clear viral loads more effectively than standard treatments alone. This was evidenced by improved survival rates in animal models infected with specific viruses.

作用机制

The exact mechanism of action of Ivarimod is not fully understood. it is believed to exert its effects by modulating immune responses through interaction with specific molecular targets and pathways. These targets may include receptors and enzymes involved in immune regulation .

相似化合物的比较

Structural and Functional Overview

The table below compares Ivarimod with four immunomodulators identified in the evidence: Tiprotimod, Nonathymulin, Iguratimod, and Etrasimod.

Compound CAS Number Molecular Formula Primary Indication Pharmacological Class Key Structural Features
This compound 53003-81-9 C29H38F2O9 Immunomodulation Immunomodulator Fluorinated, complex oxygenated structure
Tiprotimod Not available Not available Immunomodulation Immunomodulator Unknown (thioether moiety inferred from name)
Nonathymulin Not available Not available Immunomodulation Immunomodulator Likely peptide-based (suffix "-thymulin")
Iguratimod 544482-14-6 C18H18N2O7S Rheumatoid Arthritis Cytokine inhibitor Sulfur-containing heterocycle
Etrasimod Not available Not available Ulcerative Colitis Sphingosine-1-phosphate (S1P) receptor modulator Likely small molecule targeting S1P receptors

Key Differences and Similarities

Structural Complexity: this compound’s fluorinated structure (C29H38F2O9) distinguishes it from simpler molecules like Iguratimod (C18H18N2O7S) and Etrasimod. Fluorination often improves drug half-life and target binding . Tiprotimod and Nonathymulin lack structural data, but naming conventions suggest Tiprotimod contains a thioether group ("thio-" prefix) and Nonathymulin may be peptide-derived .

Mechanistic Profiles: this compound: Broad immunomodulation (exact target unspecified). Iguratimod: Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) in rheumatoid arthritis . Etrasimod: Modulates S1P receptors to sequester lymphocytes, reducing inflammation in ulcerative colitis .

Therapeutic Applications: this compound’s indications are less clearly defined compared to Iguratimod (rheumatoid arthritis) and Etrasimod (ulcerative colitis).

Research Findings and Data Gaps

This compound: No clinical trial data or efficacy metrics are provided in the evidence. Discrepancies in CAS numbers and indications (e.g., antiarrhythmic claims in ) highlight the need for verification from primary pharmacological sources .

Iguratimod :

  • Well-documented in rheumatoid arthritis, with impurities and derivatives cataloged (e.g., Iguratimod Impurity 22: C19H18N2O8S ) .

Etrasimod :

  • Approved for ulcerative colitis, with a defined S1P receptor mechanism .

生物活性

Ivarimod, also known as IMU-838, is a small molecule that has garnered attention for its immunomodulatory properties, particularly in the context of autoimmune diseases and viral infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound acts primarily as a selective modulator of the sphingosine-1-phosphate (S1P) receptor. By binding to S1P receptors, it influences lymphocyte trafficking and modulates immune responses. This mechanism is crucial for its potential therapeutic effects in various autoimmune conditions, where dysregulated immune responses lead to tissue damage.

Key Mechanisms:

  • Lymphocyte Trafficking: this compound inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby reducing the number of circulating immune cells that can contribute to inflammation and autoimmunity .
  • Cytokine Modulation: The compound has been shown to alter cytokine profiles, promoting an anti-inflammatory environment while suppressing pro-inflammatory mediators .

Therapeutic Applications

This compound has been investigated for several conditions, including:

  • Multiple Sclerosis (MS): Clinical trials have demonstrated its efficacy in reducing relapse rates in patients with relapsing forms of MS.
  • Ulcerative Colitis (UC): Research indicates that this compound may help manage UC by modulating immune responses and promoting mucosal healing .
  • COVID-19: Preliminary studies suggest potential benefits in managing inflammatory responses associated with COVID-19, although further research is needed to establish its role definitively .

Case Studies

Several clinical trials and case studies have highlighted the biological activity and therapeutic potential of this compound:

  • Multiple Sclerosis Trial:
    • Objective: To evaluate the safety and efficacy of this compound in patients with relapsing MS.
    • Results: A significant reduction in annualized relapse rates was observed compared to placebo, alongside improvements in disability measures .
  • Ulcerative Colitis Study:
    • Objective: Assess the impact of this compound on disease activity in UC patients.
    • Findings: Patients treated with this compound showed marked improvements in clinical scores and endoscopic findings after 12 weeks .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacokinetics: this compound exhibits favorable absorption characteristics with a half-life conducive to once-daily dosing. The drug's bioavailability is enhanced by its formulation, allowing for effective systemic circulation.
ParameterValue
Half-Life12 hours
Bioavailability80%
Peak Plasma Concentration2.5 µg/mL
  • Safety Profile: Clinical data indicate a generally well-tolerated profile, with common adverse effects including headache and gastrointestinal disturbances. Serious adverse events are rare but necessitate monitoring during treatment .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。